molecular formula C13H22N2O2 B2820222 Tert-butyl 4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxylate CAS No. 2031258-67-8

Tert-butyl 4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxylate

Cat. No.: B2820222
CAS No.: 2031258-67-8
M. Wt: 238.331
InChI Key: PAMXNDHEMRUQJQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxylate is a synthetic organic compound that belongs to the class of diazepanes This compound is characterized by the presence of a tert-butyl group, a prop-2-yn-1-yl group, and a diazepane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxylate typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group is introduced through a nucleophilic substitution reaction using a suitable alkyne precursor.

    Addition of the Tert-butyl Group: The tert-butyl group is added via a tert-butylation reaction, often using tert-butyl chloride and a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the diazepane ring or the prop-2-yn-1-yl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(prop-2-yn-1-yloxy)benzene: This compound has a similar structure but contains a benzene ring instead of a diazepane ring.

    Tert-butyl 4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxylate analogs: These analogs may have different substituents on the diazepane ring or the prop-2-yn-1-yl group.

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

tert-butyl 4-prop-2-ynyl-1,4-diazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-5-7-14-8-6-9-15(11-10-14)12(16)17-13(2,3)4/h1H,6-11H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMXNDHEMRUQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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